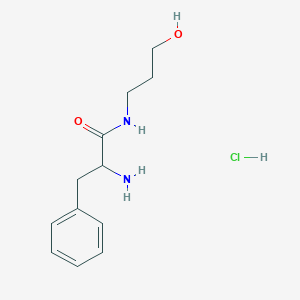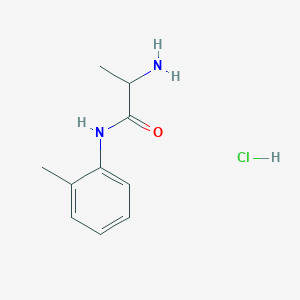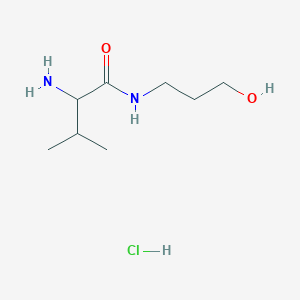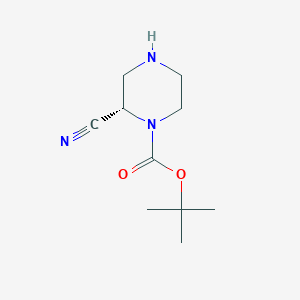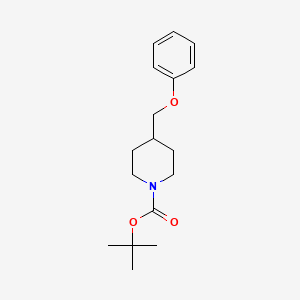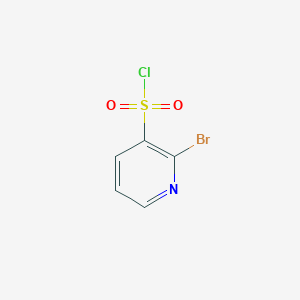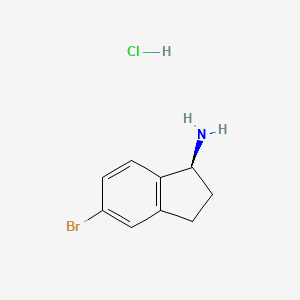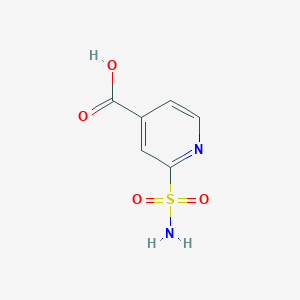
2-Sulfamoylpyridine-4-carboxylic acid
説明
“2-Sulfamoylpyridine-4-carboxylic acid” is an organic compound that incorporates a carboxyl functional group, CO2H . Its IUPAC name is 2-(aminosulfonyl)isonicotinic acid . The molecular weight of this compound is 202.19 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H6N2O4S/c7-13(11,12)5-3-4(6(9)10)1-2-8-5/h1-3H,(H,9,10)(H2,7,11,12) . This indicates that the molecule consists of 6 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom .
Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 202.19 . The compound’s IUPAC name is 2-(aminosulfonyl)isonicotinic acid .
科学的研究の応用
Bioaccumulative Potential and Environmental Persistence
- Environmental Behavior and Bioaccumulation : Research has critically reviewed the environmental persistence and bioaccumulation potential of Perfluorinated acids (PFAs), including Perfluorinated carboxylates (PFCAs) and Perfluorinated sulfonates (PFASs), highlighting the complexity of understanding their environmental behavior due to their chemical structure similarities and differences in partitioning behavior compared to persistent lipophilic compounds. The review suggests that PFCAs with seven fluorinated carbons or less are not considered bioaccumulative according to regulatory criteria, stressing the need for more research to fully characterize the bioaccumulation potential of PFCAs with longer fluorinated carbon chains (Conder et al., 2008).
Microbial Degradation and Environmental Fate
- Degradation Pathways : The microbial degradation of polyfluoroalkyl chemicals in the environment has been reviewed, focusing on the transformation of these compounds into Perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs) like perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS). This review presents updated knowledge on the biodegradability of important precursors, microbial degradation pathways, and suggests future research directions for environmental monitoring and ecotoxicological assessment (Liu & Mejia Avendaño, 2013).
Environmental-friendly Alternatives
- Alternative Electrolytes for Industrial Cleaning : Sulfamic acid has been proposed as an environment-friendly alternative electrolyte for industrial acid cleaning and corrosion inhibition. It serves as an alternative for the removal of rusts and lime scales, presenting a less toxic option for metallic surface cleaning. The review discusses the effectiveness of organic corrosion inhibitors in sulfamic acid-based electrolytes and the adsorption mechanisms involved (Verma & Quraishi, 2022).
Safety and Hazards
The safety information for “2-Sulfamoylpyridine-4-carboxylic acid” indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
2-sulfamoylpyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4S/c7-13(11,12)5-3-4(6(9)10)1-2-8-5/h1-3H,(H,9,10)(H2,7,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXSMPHNLBWTHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






